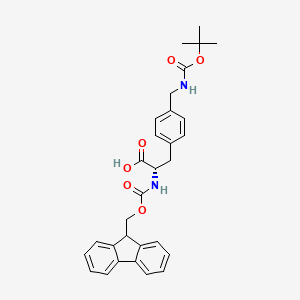
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is a derivative of phenylalanine, an amino acid, which is modified to include protective groups for use in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during the synthesis process, while the Boc (tert-butyloxycarbonyl) group protects the side chain amine. This compound is particularly relevant in the field of solid-phase peptide synthesis (SPPS), where it can be incorporated into peptides to study protein function or to create novel biomaterials .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids, including derivatives of phenylalanine, often involves multi-step chemical processes. For instance, the synthesis of N-Fmoc 3-iodoalanine tert-butyl ester derived organozinc reagent, which is a precursor to substituted phenylalanines, requires seven steps starting from L-serine. This process includes palladium-catalyzed coupling and subsequent removal of the tert-butyl group to yield the Fmoc-protected amino acids . Although not directly related to Fmoc-4-(Boc-aminomethyl)-L-phenylalanine, these methods reflect the complexity and the type of chemistry involved in synthesizing Fmoc-protected amino acid derivatives.
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids has been studied extensively to understand their supramolecular and crystal packing properties. For example, the crystal structure of a related compound, N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, was determined using single-crystal X-ray diffraction. This analysis, combined with density functional theory (DFT) and Hirshfeld surface analysis, provides insights into the noncovalent interactions that govern the molecular assembly of these compounds. Such studies are crucial for designing Fmoc-amino acids with desired properties for specific applications .
Chemical Reactions Analysis
Fmoc-protected amino acids are designed to undergo specific chemical reactions during peptide synthesis. The Fmoc group is typically removed under basic conditions, while the Boc group can be removed under acidic conditions. This selective deprotection allows for the sequential addition of amino acids in SPPS. The Fmoc group also provides stability to the amino acid during the synthesis process and prevents racemization .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-protected amino acids are tailored to enhance their solubility and reactivity in the context of SPPS. The protective groups are chosen to be stable under the conditions of peptide elongation but removable under specific conditions without affecting the integrity of the peptide chain. The introduction of substituents, such as phosphonomethyl or difluoromethyl groups, can further modify the properties of the amino acid, such as its hydrolytic stability, to mimic post-translational modifications like phosphorylation .
科学的研究の応用
Native Chemical Ligation at Phenylalanine
A study by Crich and Banerjee (2007) describes the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, enabling native chemical ligation at phenylalanine. This method was applied to the synthesis of LYRAMFRANK, demonstrating compatibility with reactive side chains and the ability to ligate other amino acids beyond glycine, showcasing the utility of Fmoc and Boc-protected amino acids in complex peptide synthesis (Crich & Banerjee, 2007).
Biotinylation of Amino Acids
Feng et al. (2010) reported a rapid method for preparing biotinylated 4-amino-D-phenylalanine (D-Aph) with Fmoc as the protecting group, enhancing the versatility of Fmoc-protected amino acids in biochemical applications. This method efficiently produced biotinylated compounds, demonstrating the adaptability of Fmoc-protected amino acids in modifying peptides for specific functions (Feng et al., 2010).
Peptidomimetics and Scaffold Utilization
The synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) as a novel unnatural amino acid demonstrates the use of Fmoc-protected derivatives as building blocks for peptidomimetics and scaffolds for combinatorial chemistry. This highlights the role of Fmoc-protected amino acids in the development of new therapeutic agents and materials (Pascal et al., 2000).
Antibacterial Composite Materials
Schnaider et al. (2019) explored the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-L-phenylalanine-OH, illustrating the potential of Fmoc-decorated self-assembling building blocks for biomedical applications. The integration of these nanoassemblies within resin-based composites showed significant antibacterial activity, underscoring the potential of Fmoc-protected amino acids in creating enhanced biomedical materials (Schnaider et al., 2019).
Safety and Hazards
作用機序
Target of Action
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine, also known as FMOC-L-4-AMINOMETHYLPHENYLALANINE(BOC), is primarily used in proteomic research . The compound’s primary targets are proteins that are being studied in this field. The role of these proteins can vary widely, depending on the specific research context.
Mode of Action
The compound interacts with its targets by being incorporated into proteins during the process of protein synthesis. It is an Fmoc-protected amino acid derivative , which means it can be selectively attached to the growing protein chain during synthesis, allowing for the incorporation of the aminomethylphenylalanine residue.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPDPKLGXGMDAY-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)

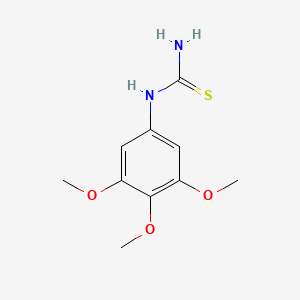
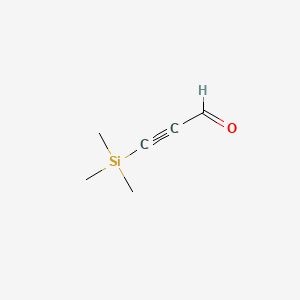
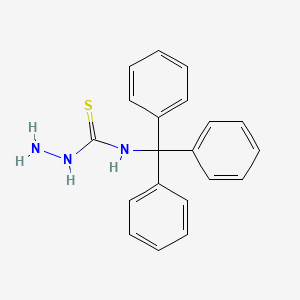
![Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1302791.png)
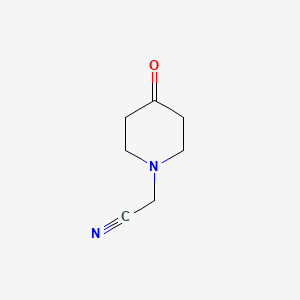
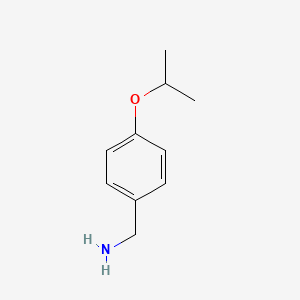
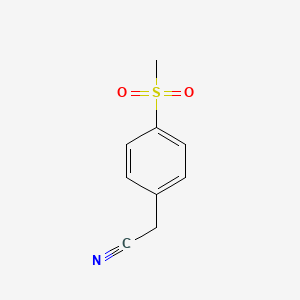
![2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1302796.png)